(9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione
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Overview
Description
(9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione is a complex organic compound with a unique structure that includes a furo[3,2-g]isochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione typically involves multiple steps, including the formation of the furo[3,2-g]isochromene core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, Friedel-Crafts acylation, and aldol condensation. Reaction conditions often require the use of catalysts, such as Lewis acids, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques. Industrial methods may also focus on reducing production costs and improving the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst requirements.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound may be explored for its therapeutic potential. This includes its use as a lead compound for drug development, targeting specific diseases or conditions.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione include other furo[3,2-g]isochromene derivatives and related structures, such as lamellarins and coumarins . These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
What sets this compound apart is its specific functional groups and stereochemistry, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H26O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione |
InChI |
InChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3/t16?,18?,21-/m1/s1 |
InChI Key |
XXKNHBAFFJINCK-QYGXFBIXSA-N |
Isomeric SMILES |
CCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)[C@@]2(OC1=O)C |
Canonical SMILES |
CCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C |
Origin of Product |
United States |
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